tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[(4-chloropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-8-4-5-11(9-19)10-21-13-17-7-6-12(16)18-13/h6-7,11H,4-5,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGCSBRFRWEOKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 4-chloropyrimidine with a piperidine derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Chemical Reactions Analysis
tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Pharmaceutical Research
The compound is primarily investigated for its pharmacological properties due to its structural components. Compounds containing piperidine and chloropyrimidine moieties have been linked to various biological activities, including:
- Antimicrobial Activity : Research indicates that similar compounds exhibit antimicrobial properties, suggesting potential uses in treating infections.
- Anticancer Properties : The structural analogs of tert-butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer types.
Biological Target Interaction Studies
Studies on the interaction of this compound with various biological targets are essential for understanding its mechanism of action. Techniques employed include:
- Binding Affinity Assessments : These studies evaluate how well the compound binds to specific receptors or enzymes, which is crucial for drug development.
- In Vitro Assays : Testing the compound's effects on cell lines helps determine its efficacy and safety profile.
Synthesis and Structural Analog Development
The synthesis of this compound typically involves multi-step organic reactions. This process not only facilitates the production of the compound but also allows for the development of structural analogs that may possess enhanced or modified biological activities.
Case Study 1: Anticancer Activity
A study examining a series of piperidine derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Properties
Research conducted on chloropyrimidine derivatives indicated that they possess notable antibacterial activity against Gram-positive bacteria. The findings suggest that modifications to the chloropyrimidine moiety can enhance antimicrobial efficacy.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Properties of Structurally Related Compounds
Key Observations:
Piperidine derivatives generally exhibit higher conformational flexibility, which can enhance binding affinity in drug-target interactions.
Substituent Impact: The 4-chloropyrimidin-2-yl group in the target compound introduces electron-withdrawing effects, enhancing electrophilicity for nucleophilic substitution reactions. In contrast, the pyridin-3-yl group in the 4-amino derivative (C₁₅H₂₃N₃O₂) is electron-rich, favoring hydrogen bonding . The methyl linker in the target compound (vs.
Physicochemical Properties :
- The target compound’s higher molecular weight (313.79 g/mol) compared to the azetidine analog (235.28 g/mol) suggests reduced solubility in polar solvents, a critical factor in pharmacokinetics .
- Chlorine atoms in pyrimidine rings (e.g., 4-chloro or 2-chloro substituents) significantly increase lipophilicity (logP), influencing membrane permeability .
Biological Activity
tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate, a compound with the molecular formula and CAS number 939986-48-8, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory, antibacterial, and other pharmacological effects.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butyl group and a chloropyrimidine moiety. Its structure is critical for its biological activity, influencing interactions with various biological targets.
Anti-inflammatory Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. A study assessing the compound's effects on cyclooxygenase (COX) enzymes revealed that it inhibits COX-2 activity, which is pivotal in the inflammatory response. The half-maximal inhibitory concentration (IC50) values reported for related compounds suggest that this class of molecules may serve as effective anti-inflammatory agents:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| tert-Butyl derivative | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib (control) | 0.04 ± 0.01 | 0.04 ± 0.01 |
These results indicate that while the compound shows promise, it is less potent than established drugs like celecoxib .
Anticancer Potential
Emerging research suggests that compounds with similar structures may possess anticancer activity through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth. While direct studies on this compound are sparse, the structural similarities to known anticancer agents warrant further investigation.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be partially explained through SAR studies of related compounds:
- Pyrimidine Substituents : The presence of halogens (e.g., chlorine) on the pyrimidine ring enhances binding affinity to target enzymes.
- Piperidine Ring : Modifications to the piperidine structure can alter lipophilicity and bioavailability.
- Alkyl Groups : The tert-butyl group may improve solubility and stability in biological systems.
Case Studies
In a recent study involving carrageenan-induced paw edema in rats, several pyrimidine derivatives were evaluated for their anti-inflammatory effects alongside standard treatments like indomethacin. Results indicated that certain derivatives exhibited comparable efficacy, suggesting that modifications to the pyrimidine structure could yield potent anti-inflammatory agents .
Q & A
Q. What are the recommended synthetic routes for preparing tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React tert-butyl piperidine derivatives with chloropyrimidinyl-oxymethyl precursors under basic conditions (e.g., triethylamine or DMAP in dichloromethane at 0–20°C) to form the ether linkage .
- Step 2: Purify via silica gel column chromatography using gradients of ethyl acetate/hexane (e.g., 20–50% ethyl acetate) to isolate the product .
Key Considerations: Monitor reaction progress using TLC or LC-MS. Optimize equivalents of reagents to minimize side products.
Q. What safety precautions are critical during handling?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a respirator if handling powders to avoid inhalation .
- Storage: Store in airtight containers at 2–8°C, protected from light and moisture .
- Emergency Measures: Ensure access to eyewash stations and emergency showers. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What are the compound’s basic physicochemical properties?
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test alternatives to DMAP (e.g., 4-pyrrolidinopyridine) to enhance coupling efficiency .
- Temperature Control: Maintain reaction at 0°C during reagent addition to reduce byproduct formation, then gradually warm to room temperature .
- Purification: Use automated flash chromatography with optimized solvent gradients to improve recovery rates (>85%) .
Q. How does the compound’s stability vary under acidic or oxidative conditions?
Methodological Answer:
- Acidic Conditions: Degradation occurs at pH < 3, leading to cleavage of the tert-butyloxycarbonyl (Boc) group. Monitor via HPLC at 254 nm .
- Oxidative Stress: Exposure to H₂O₂ or UV light induces decomposition; stabilize with antioxidants (e.g., BHT) or amber glassware .
Data Contradiction Note: Some studies report stability in aqueous buffers (pH 5–7), while others suggest hydrolysis at elevated temperatures (>40°C). Validate with accelerated stability testing .
Q. How to resolve discrepancies in reported biological activity data?
Methodological Answer:
- Assay Validation: Compare results across multiple assays (e.g., enzyme inhibition vs. cell viability). For example, if IC₅₀ values conflict, test purity via NMR (>95%) and confirm target engagement using SPR or ITC .
- Structural Confirmation: Use X-ray crystallography or 2D-NMR to verify the compound’s conformation, as stereochemistry may affect activity .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs. Input the SMILES string (e.g., derived from PubChem data) and validate with MD simulations .
- ADMET Prediction: Employ SwissADME or pkCSM to estimate log P (2.8), bioavailability (0.55), and CYP450 interactions .
Data Contradiction Analysis
Example: Conflicting reports on the compound’s solubility in ethanol (25 mg/mL vs. 10 mg/mL).
Resolution Strategy:
Re-measure solubility using standardized protocols (e.g., shake-flask method at 25°C).
Verify compound purity via HPLC and adjust for hygroscopicity .
Cross-reference with analogs (e.g., tert-butyl piperidine derivatives) to identify structural influences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
